Acquired Gram-Negative Outer Membrane Permeabilization and Bacteriostatic Activity via Polyamine Derivatization at C-63
Attachment of polyamine substituents at carbon-63 of deglucoteicoplanin yields dibasic amides that access the self-promoted uptake pathway across Gram-negative outer membranes – a property entirely absent in the parent monobasic teicoplanin aglycone and in teicoplanin itself. Two characterized derivatives, MDL 62,766 and MDL 62,934, demonstrated this capability with quantified MIC reductions against Escherichia coli and Pseudomonas aeruginosa compared with the unmodified aglycone [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against Gram-negative bacteria |
|---|---|
| Target Compound Data | MDL 62,766 and MDL 62,934: E. coli MIC 2–4 μg/mL; P. aeruginosa MIC 8–32 μg/mL |
| Comparator Or Baseline | Teicoplanin aglycone (monobasic TD): E. coli MIC 16 μg/mL; P. aeruginosa MIC >1024 μg/mL. Teicoplanin and vancomycin: inactive against Gram-negative bacteria. |
| Quantified Difference | E. coli: 4- to 8-fold MIC reduction. P. aeruginosa: >32- to >128-fold MIC reduction. Teicoplanin aglycone and parent teicoplanin showed zero outer membrane permeabilization of the fluorescent probe NPN, whereas MDL 62,766 permeabilized at low concentrations. |
| Conditions | Broth microdilution in Luria broth; NPN outer membrane permeability assay; LPS binding assessed by dansyl-polymyxin displacement. Mg2+ supplementation (1 mM) increased MICs 16- to 32-fold, confirming self-promoted uptake mechanism. |
Why This Matters
This is the only glycopeptide aglycone derivatization strategy demonstrated to confer measurable Gram-negative activity through a characterized mechanism (self-promoted uptake), enabling screening applications against Gram-negative pathogens that are intrinsically resistant to all marketed glycopeptides and lipoglycopeptides.
- [1] Hancock REW, Farmer SW. Mechanism of uptake of deglucoteicoplanin amide derivatives across outer membranes of Escherichia coli and Pseudomonas aeruginosa. Antimicrob Agents Chemother. 1993 Mar;37(3):453-6. PMID: 8460914. View Source
